Carboxamide Regiochemistry (N-1 vs C-3 vs C-5) Dictates Kinase vs MAO Target Selectivity
The N-1 carboxamide regiochemistry of 6-chloroindazole-1-carboxamide is structurally pre-organized for ATP-competitive kinase inhibition (CDK1, IKK2, RIPK1), whereas the regioisomeric indazole-5-carboxamides exhibit a fundamentally different pharmacology as MAO-B inhibitors [1][2]. The N-1-carboxamide series reported by Raffa et al. demonstrated CDK1/cyclin B IC50 values in the low micromolar range (most active compounds 9e, 9f, 9i–n) with a binding mode superimposable on purvalanol A in the ATP cleft [1]. In contrast, indazole-5-carboxamides such as PSB-1491 (38a) achieve an IC50 of 0.386 nM against human MAO-B with >25,000-fold selectivity over MAO-A – a target space inaccessible to the N-1 regioisomer [2]. This divergence demonstrates that the 1-carboxamide vs 5-carboxamide regiochemistry is a binary determinant of target family engagement, not a subtle modulation.
| Evidence Dimension | Target engagement determined by carboxamide regiochemistry |
|---|---|
| Target Compound Data | 6-Chloroindazole-1-carboxamide (N-1-carboxamide scaffold): CDK1/cyclin B IC50 low μM range (class-level); IKK2 inhibitory activity claimed in GSK patent [1][3] |
| Comparator Or Baseline | Indazole-5-carboxamides (e.g., PSB-1491): MAO-B IC50 0.386 nM; >25,000-fold selective over MAO-A [2] |
| Quantified Difference | Complete target-class switch: ATP-competitive kinase inhibition (N-1) vs MAO-B inhibition (C-5). Potency window differs by >10⁶-fold for MAO-B vs CDK1 |
| Conditions | CDK1/cyclin B enzymatic assay (ATP-binding cleft); human MAO-B recombinant enzyme assay |
Why This Matters
A procurement decision for an indazole carboxamide must specify the carboxamide regioisomer; substituting a 5-carboxamide for a 1-carboxamide will redirect the compound to MAO-B pharmacology and eliminate kinase activity.
- [1] Raffa D, Maggio B, Raimondi MV, et al. N-(indazolyl)benzamido derivatives as CDK1 inhibitors. Arch Pharm (Weinheim). 2009;342(5):265-273. doi:10.1002/ardp.200800159 View Source
- [2] Tzvetkov NT, et al. Indazole- and indole-5-carboxamides: selective and reversible MAO-B inhibitors with subnanomolar potency. J Med Chem. 2014;57(16):6679-6703. doi:10.1021/jm500729a View Source
- [3] Kerns JK, Edwards C, et al. Novel Indazole Carboxamides and Their Use. US Patent US20070281933 (SmithKline Beecham Corp). 2007. View Source
